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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690

Disclaimer: Direct experimental spectroscopic data for 1-Methyl-1H-indazol-7-ylamine is not
readily available in public databases. The data presented in this guide is a prediction based on
the analysis of structurally related compounds, including 1-methyl-1H-indazole and 1H-indazol-
7-amine, and established principles of spectroscopic interpretation.

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of 1-Methyl-1H-indazol-7-ylamine, designed for researchers, scientists, and
drug development professionals. The document outlines the anticipated Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Methyl-1H-indazol-7-
ylamine. These predictions are derived from the known spectral properties of the indazole core
and the anticipated electronic effects of the N-methyl and 7-amino substituents.

Table 1: Predicted *H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.8-8.0 S 1H H3
~7.3-7.5 t 1H H5
~6.8-7.0 d 1H H4
~6.5-6.7 d 1H H6
~45-5.5 brs 2H NH:2
~4.0 S 3H N-CHs
Solvent: DMSO-ds
. i 13
Chemical Shift (d) ppm Assignment
~145-147 Cc7
~140-142 C7a
~133-135 C3
~128-130 C5
~122-124 C3a
~115-117 C6
~108-110 C4
~35-37 N-CHs

Solvent: DMSO-de

Table 3: Predicted Key IR Absorptions
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Wavenumber (cm~?) Intensity Assignment

) N-H stretch (asymmetric &
3450-3300 Medium, Sharp (doublet)

symmetric)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (N-CHs)
C=C stretch (aromatic) & N-H
1620-1580 Strong
bend
1500-1400 Medium-Strong Aromatic C=C stretch
1300-1200 Medium C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

147 [M]* (Molecular lon)
132 [M-CHs]*

119 [M-Nz]* or [M-HCN-H]*
105 [M-CH3-HCN]*

91 [C7H7]*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for 1-Methyl-1H-indazol-7-ylamine, based on established methodologies for similar organic
compounds.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1H-indazol-7-ylamine in
0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-de) in a standard 5 mm NMR tube.
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'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64)
should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of 13C, a greater number of scans (e.g., 1024
or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.
Typically, 16 to 32 scans are co-added at a resolution of 4 cm~* over the range of 4000-400
cm~1, A background spectrum of the clean, empty ATR crystal should be recorded prior to
the sample measurement.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. For Electrospray lonization (ESI), the sample
solution is introduced at a flow rate of 5-20 uL/min. For Electron lonization (El), the sample is
typically introduced via a direct insertion probe or a gas chromatograph (GC). Acquire the
mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Visualizations
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1H-indazol-7-ylamine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320690#1-methyl-1h-indazol-7-ylamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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